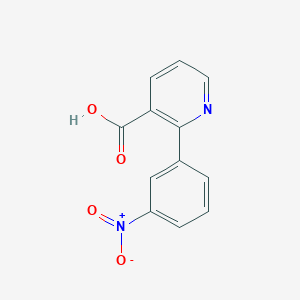

2-(3-Nitrophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-5-2-6-13-11(10)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNITUABPMVBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-72-4 | |

| Record name | 2-(3-Nitrophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Nitrophenyl)nicotinic Acid

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(3-Nitrophenyl)nicotinic acid, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the prevalent synthetic routes, mechanistic insights, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis from both a theoretical and practical standpoint. Key methodologies discussed include the Suzuki-Miyaura cross-coupling and the Ullmann condensation, with a comparative analysis of their respective advantages and limitations.

Introduction and Significance

This compound is a heterocyclic aromatic compound of significant interest due to its structural motifs, which are prevalent in a variety of biologically active molecules and functional materials. The presence of the nicotinic acid core, a derivative of vitamin B3, combined with the electronically distinct nitrophenyl group, imparts unique physicochemical properties that are leveraged in drug design and materials science. The synthesis of this compound, therefore, is a critical step in the development of novel therapeutics and advanced materials. This guide will explore the primary synthetic pathways to this important molecule, providing the necessary detail for successful and reproducible synthesis.

Primary Synthetic Methodologies

The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in the synthesis of this compound. Two powerful cross-coupling reactions have emerged as the most effective strategies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.

Suzuki-Miyaura Cross-Coupling: A Modern Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of this compound, this translates to the coupling of 2-chloronicotinic acid with 3-nitrophenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands, are chosen for their high catalytic activity and functional group tolerance.[3][4] The choice of ligand can significantly influence the reaction efficiency.

-

Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often employed to dissolve both the organic and inorganic reactants.[2]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[1][4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloronicotinic acid, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group (the 3-nitrophenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloronicotinic acid

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloronicotinic acid (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq.).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

-

Upon completion, cool the mixture to room temperature and add water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

| Parameter | Condition | Rationale |

| Temperature | 80-100 °C | To overcome the activation energy of the reaction. |

| Reaction Time | 12-24 hours | To ensure complete conversion of the starting materials. |

| Inert Atmosphere | Argon or Nitrogen | To prevent oxidation and deactivation of the Pd(0) catalyst. |

Ullmann Condensation: The Classical Route

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-carbon or carbon-heteroatom bonds.[6][7] In the context of synthesizing this compound, it would involve the coupling of 2-chloronicotinic acid with a suitable 3-nitrophenyl nucleophile, though more traditionally it is used for biaryl synthesis from two aryl halides.[8][9] While historically requiring harsh conditions, modern modifications have made it a more viable option.[10][11]

Causality Behind Experimental Choices:

-

Catalyst: Copper powder, copper(I) salts (e.g., CuI), or copper complexes are used.[6][10] The choice of copper source can impact reactivity.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures required.[6]

-

Base: A base such as potassium carbonate may be required depending on the specific Ullmann variant.

The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through an organocopper intermediate.[9][12] A plausible pathway involves:

-

Formation of an Organocopper Species: The copper catalyst reacts with one of the aryl halides.

-

Nucleophilic Attack: The second aryl halide undergoes nucleophilic attack by the organocopper intermediate.

-

Reductive Elimination: The coupled product is formed with the regeneration of a copper species.

Caption: General experimental workflow for the Ullmann condensation.

Materials:

-

2-Chloronicotinic acid

-

3-Iodonitrobenzene (as an example of a more reactive halide)

-

Copper(I) iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine 2-chloronicotinic acid (1.0 eq.), 3-iodonitrobenzene (1.1 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

-

Add anhydrous DMF to the flask.

-

Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, pour it into water, and filter to remove insoluble copper salts.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

| Parameter | Condition | Rationale |

| Temperature | 120-150 °C | Higher temperatures are typically required to drive the Ullmann reaction. |

| Reaction Time | 24-48 hours | Ullmann reactions are often slower than their palladium-catalyzed counterparts. |

| Aryl Halide | Iodide > Bromide > Chloride | Reactivity of the aryl halide follows this trend in Ullmann couplings.[10] |

Purification and Characterization

Purification of the final product is crucial to obtain material of high purity.

-

Recrystallization: This is a common method for purifying solid organic compounds.[13] A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.

-

Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed.

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms. The proton NMR spectrum of nicotinic acid shows characteristic signals in the aromatic region.[14]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).[15]

-

Melting Point: A sharp melting point is indicative of a pure compound.

Comparative Analysis of Synthetic Routes

| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |

| Catalyst | Palladium-based | Copper-based |

| Reaction Conditions | Generally milder temperatures | Often requires high temperatures |

| Substrate Scope | Broad, high functional group tolerance | Can be limited, especially with less reactive halides |

| Reaction Time | Typically faster | Often slower |

| Catalyst Cost | Palladium is more expensive | Copper is more economical |

| Environmental Impact | Palladium can be a heavy metal contaminant | Copper is generally less toxic |

Conclusion

The synthesis of this compound can be effectively achieved through both Suzuki-Miyaura cross-coupling and Ullmann condensation reactions. The Suzuki-Miyaura coupling is generally the preferred method due to its milder reaction conditions, broader substrate scope, and higher yields. However, the lower cost of copper makes the Ullmann condensation an attractive alternative, particularly for large-scale synthesis, provided the reaction conditions can be optimized. The choice of synthetic route will ultimately depend on factors such as available resources, desired scale, and the specific functional groups present in the starting materials. This guide has provided the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable compound.

References

- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- SynArchive. Ullmann Condensation. [URL: https://www.synarchive.

- Grokipedia. Ullmann condensation. [URL: https://www.grokipedia.

- BYJU'S. Merits of the Suzuki Coupling Reaction. [URL: https://byjus.com/chemistry/suzuki-coupling-reaction/]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://nrochemistry.com/suzuki-coupling/]

- Slideshare. Ullmann reaction. [URL: https://www.slideshare.net/ZahidUllah22/ullmann-reaction-251342621]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.11%3A_Suzuki-Miyaura_Coupling]

- Journal of the Chemical Society, Perkin Transactions 2. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720001099]

- ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [URL: https://www.researchgate.net/publication/232014059_Improvement_of_the_Ullmann's_condensation_method_for_the_synthesis_of_2-anilinonicotinic_acids]

- Sci-Hub. ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. [URL: https://sci-hub.se/10.1002/chin.200915145]

- ChemicalBook. 2-Chloronicotinic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/2942-59-8.htm]

- Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [URL: https://www.atlantis-press.com/proceedings/emcm-16/25871306]

- YouTube. Suzuki Coupling. [URL: https://www.youtube.

- Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [URL: https://www.jetir.org/view?paper=JETIR1908529]

- ResearchGate. Two possible pathway for catalytic activation of 2-chloronicotic acid... [URL: https://www.researchgate.net/figure/Two-possible-pathway-for-catalytic-activation-of-2-chloronicotic-acid-with-Boric-acid_fig1_329606821]

- Google Patents. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. [URL: https://patents.google.

- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. [URL: https://www.benchchem.com/pdf/technical-support/Suzuki-Miyaura-Coupling-with-5-Bromonicotinic-Acid.pdf]

- Wikipedia. Ullmann reaction. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]

- ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [URL: https://www.researchgate.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [URL: https://www.youtube.

- Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2024.1585736/full]

- Organic Syntheses Procedure. nicotinic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0385]

- ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [URL: https://www.researchgate.

- Benchchem. Technical Support Center: Synthesis of Substituted Nicotinic Acids. [URL: https://www.benchchem.com/pdf/technical-support/Synthesis-of-Substituted-Nicotinic-Acids.pdf]

- BLD Pharm. 937601-72-4|this compound. [URL: https://www.bldpharm.com/products/937601-72-4.html]

- PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773990/]

- Google Patents. Purification of nicotinic acid - US3037987A. [URL: https://patents.google.

- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. [URL: https://patents.google.

- Google Patents. US4447615A - Process for the purification of nicotinic acid amide I. [URL: https://patents.google.

- National Institute of Standards and Technology. Niacin - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C59-67-6&Type=IR-SPEC&Index=1]

- International Union of Crystallography. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. [URL: https://journals.iucr.org/e/issues/2006/07/00/gz2133/index.html]

- Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [URL: https://chemistry.stackexchange.com/questions/81577/proton-nmr-spectrum-for-nicotinic-acid]

- Google Patents. Purification of nicotinamide - US2496114A. [URL: https://patents.google.

- ResearchGate. Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system. [URL: https://www.researchgate.

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann reaction | PPTX [slideshare.net]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Nitrophenyl)nicotinic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(3-Nitrophenyl)nicotinic acid, a specialized heterocyclic compound. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive yet scientifically grounded exploration of its properties. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential of this compound.

Molecular Overview and Physicochemical Properties

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a 3-nitrophenyl substituent at the 2-position of the pyridine ring. This substitution is anticipated to significantly influence its electronic properties, reactivity, and biological activity compared to the parent molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 937601-72-4 | [1] |

| Molecular Formula | C₁₂H₈N₂O₄ | [2] |

| Molecular Weight | 244.20 g/mol | [2] |

| Appearance | Predicted: Crystalline solid | Inferred |

| Melting Point | Predicted: >200 °C | Inferred from related structures |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water. | [3][4] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

The presence of the nitro group, a strong electron-withdrawing group, is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton. The aromatic systems suggest a crystalline solid with a relatively high melting point.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be designed based on well-established cross-coupling reactions. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

Proposed Synthetic Pathway: Suzuki Coupling

A logical approach involves the coupling of 2-chloronicotinic acid with 3-nitrophenylboronic acid. This method is often preferred due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki reaction.

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard Suzuki coupling conditions. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yield.

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, known for its stability and activity with a wide range of substrates.

-

Base: Sodium carbonate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle. It is also cost-effective and easy to handle.

-

Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reactants. Water is essential for the activation of the boronic acid.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is necessary to prevent its degradation and maintain catalytic activity.

Predicted Spectral Characteristics

The structural features of this compound suggest a unique spectral fingerprint. The following are predictions for its key spectral data, which are essential for its characterization.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the pyridine and nitrophenyl rings are expected to appear in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons will be in the range of δ 120-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch of the carboxylic acid (~1700 cm⁻¹)- Asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹)- C=C and C=N stretches of the aromatic rings (~1400-1600 cm⁻¹) |

| Mass Spec (MS) | The molecular ion peak (M+) is expected at m/z 244. Fragmentation may involve the loss of the carboxylic acid group (-45) and the nitro group (-46). |

A detailed analysis of the coupling patterns in the ¹H NMR spectrum would be critical for confirming the substitution pattern on the aromatic rings.[5][6]

Potential Reactivity and Biological Activity

The chemical reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the pyridine ring, and the nitro group.

Caption: Conceptual diagram of the reactivity and potential biological activities of this compound.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification and amidation, providing a handle for further derivatization to modulate properties like solubility and bioavailability.

-

Pyridine Ring: The pyridine nitrogen can be oxidized, and the ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing nitro group will make this more challenging.

-

Nitro Group: The nitro group can be readily reduced to an amine, which can then be used for a variety of subsequent chemical transformations, such as diazotization or acylation.

Potential Biological Applications:

Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[7][8] The introduction of a nitrophenyl group could lead to novel pharmacological profiles.

-

Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[7][9] The specific substitution pattern of this compound may offer a unique interaction with inflammatory targets.

-

Antimicrobial and Antifungal Activity: Thiazolidinone derivatives of nicotinic acid have shown significant antimicrobial and antifungal activities.[8] This suggests that derivatization of this compound could yield compounds with similar properties.

-

Anticancer Potential: The nitroaromatic scaffold is present in some anticancer agents. Further investigation into the cytotoxicity of this compound against various cancer cell lines could be a promising area of research.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion and Future Directions

This compound represents a molecule of interest for further exploration in medicinal chemistry and materials science. This guide has provided a predictive framework for its synthesis, characterization, and potential applications based on established chemical principles. Experimental validation of the proposed synthetic route and a thorough investigation of its spectral properties and biological activities are the logical next steps. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.

References

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

Sources

- 1. This compound | C12H8N2O4 | CID 21191179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 937601-72-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

An In-Depth Technical Guide to the NMR Analysis of 2-(3-Nitrophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(3-Nitrophenyl)nicotinic acid. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR analysis grounded in established principles of NMR spectroscopy and data from analogous structures. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a robust framework for researchers working with this and structurally related compounds. This guide also outlines a plausible synthetic route via the Suzuki-Miyaura coupling reaction, which informs the discussion of potential impurities that may be observed in NMR spectra. The content is structured to provide both a theoretical understanding and practical insights for the structural elucidation and purity assessment of this compound, a molecule of interest in medicinal chemistry and materials science.

Introduction: The Significance of this compound and the Role of NMR

This compound is a bifunctional molecule featuring a substituted pyridine ring, a core structure in many pharmaceuticals, and a nitrophenyl group, a common moiety in various bioactive compounds. The unique electronic and steric interplay between these two aromatic systems makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity assessment of organic molecules. For a molecule like this compound, NMR provides critical information on the connectivity of atoms, the electronic environment of each nucleus, and the spatial relationships between different parts of the molecule. This guide will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, empowering researchers to confidently identify this compound and assess its purity.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, arising from the protons on both the pyridine and the nitrophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and nitro groups, as well as the anisotropic effects of the two aromatic rings.

Molecular Structure and Proton Numbering:

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H4 | ~8.3-8.5 | dd | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.8 | Deshielded by the adjacent nitrogen and the carboxylic acid group. Coupled to H5 (ortho) and H6 (meta). |

| H5 | ~7.6-7.8 | t | JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.0 | Influenced by the carboxylic acid group and the nitrophenyl substituent. Appears as a triplet due to similar ortho coupling with H4 and H6. |

| H6 | ~8.8-9.0 | dd | JH6-H5 ≈ 8.0, JH6-H4 ≈ 1.8 | Strongly deshielded by the adjacent nitrogen atom. Coupled to H5 (ortho) and H4 (meta). |

| H2' | ~8.4-8.6 | t | JH2'-H6' ≈ 2.0, JH2'-H4' ≈ 2.0 | Deshielded by the adjacent nitro group and the pyridine ring. Appears as a triplet due to meta coupling to H6' and H4'. |

| H4' | ~8.2-8.4 | ddd | JH4'-H5' ≈ 8.0, JH4'-H6' ≈ 2.0, JH4'-H2' ≈ 2.0 | Deshielded by the nitro group. Coupled to H5' (ortho) and both H6' and H2' (meta). |

| H5' | ~7.7-7.9 | t | JH5'-H4' ≈ 8.0, JH5'-H6' ≈ 8.0 | Least affected proton on the nitrophenyl ring. Appears as a triplet due to ortho coupling with H4' and H6'. |

| H6' | ~7.9-8.1 | ddd | JH6'-H5' ≈ 8.0, JH6'-H4' ≈ 2.0, JH6'-H2' ≈ 2.0 | Influenced by the C-N bond to the pyridine ring. Coupled to H5' (ortho) and both H4' and H2' (meta). |

| COOH | ~13.0 | br s | - | The acidic proton of the carboxylic acid, typically a broad singlet, and its chemical shift is concentration and solvent dependent. |

Causality behind Predicted Shifts and Couplings:

-

Pyridine Ring Protons (H4, H5, H6): The chemical shifts of these protons are primarily dictated by their position relative to the nitrogen atom and the two substituents. H6, being ortho to the nitrogen, is expected to be the most downfield. H4 is also deshielded by the nitrogen and the carboxylic acid. H5 will be the most upfield of the pyridine protons. The coupling constants are typical for pyridine systems, with ortho coupling (~8 Hz) being significantly larger than meta coupling (~2 Hz).[1][2]

-

Nitrophenyl Ring Protons (H2', H4', H5', H6'): The powerful electron-withdrawing nitro group strongly deshields the ortho (H2', H4') and para (H6') protons. H2' is expected to be the most downfield due to its proximity to both the nitro group and the point of attachment to the pyridine ring. The coupling patterns will follow standard aromatic coupling rules, with ortho coupling around 8 Hz and meta coupling around 2 Hz.[3][4]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic distribution within the aromatic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155-158 | Attached to nitrogen and the nitrophenyl group, leading to a downfield shift. |

| C3 | ~138-140 | Attached to the carboxylic acid group. |

| C4 | ~123-125 | Standard aromatic carbon chemical shift. |

| C5 | ~135-137 | Influenced by the adjacent nitrogen and the C6 carbon. |

| C6 | ~150-152 | Attached to nitrogen, resulting in a significant downfield shift. |

| COOH | ~165-168 | Typical chemical shift for a carboxylic acid carbon.[5] |

| C1' | ~135-138 | Quaternary carbon attached to the pyridine ring. |

| C2' | ~122-124 | Shielded relative to other carbons on the nitrophenyl ring. |

| C3' | ~148-150 | Attached to the electron-withdrawing nitro group, causing a strong downfield shift. |

| C4' | ~125-127 | Influenced by the nitro group. |

| C5' | ~130-132 | Standard aromatic carbon chemical shift. |

| C6' | ~130-132 | Standard aromatic carbon chemical shift. |

Justification for Predicted ¹³C Chemical Shifts:

-

Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded. The presence of the bulky nitrophenyl group at C2 will also influence its chemical shift. The carbon bearing the carboxylic acid (C3) will also be shifted downfield.

-

Nitrophenyl Ring Carbons: The carbon directly attached to the nitro group (C3') will experience the most significant downfield shift due to the strong electron-withdrawing nature of the nitro group. The other carbons will exhibit shifts typical for a substituted benzene ring.[4]

Experimental Protocols

Plausible Synthesis of this compound via Suzuki-Miyaura Coupling

A reliable method for the synthesis of 2-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Impurities and their NMR Signatures:

-

Unreacted 2-Chloronicotinic acid: Signals corresponding to the pyridine ring protons will be present, but the signals for the nitrophenyl group will be absent.

-

Homocoupled 3,3'-Dinitrobiphenyl: This symmetrical molecule would show a simpler aromatic proton pattern than the product.

-

Residual Palladium Catalyst: While not directly observable by ¹H or ¹³C NMR, residual palladium can cause significant broadening of the NMR signals.

NMR Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the starting materials and the product, and its high boiling point is advantageous for variable temperature NMR studies if needed. The acidic proton of the carboxylic acid will be observable in DMSO-d₆.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

Conclusion

This technical guide provides a comprehensive, albeit predicted, NMR analysis of this compound. The detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous compounds, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The outlined synthetic protocol and discussion of potential impurities further enhance the practical utility of this guide for the characterization and quality control of this important molecule. As experimental data becomes available, this guide can serve as a foundational reference for its interpretation and validation.

References

-

SpectraBase. (n.d.). 3-Nitrobiphenyl. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][8]-Fused Indole Heterocycles. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. 3-NITROBIPHENYL(2113-58-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 2-(3-Nitrophenyl)nicotinic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility of 2-(3-Nitrophenyl)nicotinic acid, a compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in a molecule's journey from the laboratory to clinical application, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating this essential physicochemical property. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages established principles of physical chemistry and draws parallels with the well-characterized parent compound, nicotinic acid, to offer predictive insights and detailed experimental methodologies.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and reach its target site in the body. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising therapeutic candidate.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development.[1]

This compound, a derivative of nicotinic acid (Vitamin B3), presents a molecular structure with features that suggest a complex solubility profile. The presence of a carboxylic acid group, a pyridine ring, and a nitrophenyl substituent introduces a combination of polar and non-polar characteristics, making its interaction with various solvents a subject of considerable interest.

Theoretical Framework: Understanding the Nuances of Solubility

A nuanced understanding of solubility requires distinguishing between two key concepts: thermodynamic and kinetic solubility.[3][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[4] It is a thermodynamically stable state and is the gold standard for solubility determination in later stages of drug development.[1]

-

Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution under a specific set of experimental conditions.[5] It is often measured in high-throughput screening assays where a compound, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[5]

The following diagram illustrates the conceptual relationship between these two forms of solubility.

Caption: Relationship between thermodynamic and kinetic solubility.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is limited, we can infer its likely solubility behavior based on its structural components and the known properties of nicotinic acid.

| Property | Nicotinic Acid (Reference) | This compound (Predicted) |

| Molecular Structure | Pyridine-3-carboxylic acid | 2-(3-Nitrophenyl)pyridine-3-carboxylic acid |

| Key Functional Groups | Carboxylic acid, Pyridine ring | Carboxylic acid, Pyridine ring, Nitrophenyl group |

| Expected Polarity | Polar | Moderately polar with significant non-polar character |

| Aqueous Solubility | Highly soluble in water[7] | Expected to be lower than nicotinic acid due to the bulky, hydrophobic nitrophenyl group. |

| Organic Solvent Solubility | Soluble in ethanol and methanol[7] | Likely soluble in polar organic solvents like ethanol, methanol, and DMSO. Solubility in non-polar solvents is expected to be limited. |

| pH-Dependent Solubility | Solubility is pH-dependent; increases in alkaline conditions.[7] | Expected to exhibit significant pH-dependent solubility. The carboxylic acid will be deprotonated at higher pH, increasing aqueous solubility. |

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the solubility of an ionizable compound.[6] For an acidic compound like this compound, the solubility will increase as the pH rises above its pKa, due to the formation of the more soluble carboxylate anion.[6]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial and should be conducted using well-validated methods. The following section outlines standard protocols for measuring both thermodynamic and kinetic solubility, adhering to guidelines from the International Council for Harmonisation (ICH).[8][9][10]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, pH buffers) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[11]

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13]

-

Solid-State Analysis: It is crucial to analyze the solid material remaining after the experiment (e.g., by X-ray powder diffraction) to ensure that the compound has not undergone any phase transformations during the experiment.[3]

Caption: Workflow for the shake-flask method for thermodynamic solubility.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery.[2]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent, typically DMSO.[6]

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer in a microplate.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[2]

pH-Dependent Solubility Profile

Given the acidic nature of the molecule, determining its solubility across a range of pH values is critical, particularly for predicting its behavior in the gastrointestinal tract.[6][8]

Protocol:

-

Buffer Preparation: Prepare a series of buffers across the physiologically relevant pH range (e.g., pH 1.2 to 7.4).[8][10]

-

Solubility Measurement: Determine the thermodynamic solubility of this compound in each buffer using the shake-flask method described above.

-

Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of a compound.

-

pH: As previously discussed, the ionization state of the carboxylic acid group will be a primary determinant of aqueous solubility.[6]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can have a profound effect on solubility.[3][4] Different polymorphs can have different lattice energies, leading to variations in their solubility. It is essential to characterize the solid form of the compound being tested.

-

Common Ion Effect: The presence of a common ion in the solution can decrease the solubility of an ionic compound.

Analytical Techniques for Quantification

Accurate quantification of the dissolved compound is a critical step in any solubility determination.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying the concentration of organic molecules in solution.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For lower concentrations or in complex matrices, LC-MS/MS offers superior sensitivity and specificity.[12][14]

The following diagram outlines a general workflow for sample analysis.

Caption: General workflow for analytical quantification of solubility.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides a comprehensive framework for its investigation. By understanding the theoretical underpinnings of solubility, leveraging knowledge of the parent compound nicotinic acid, and employing robust experimental protocols, researchers can confidently characterize this critical physicochemical property. A thorough understanding of the solubility of this compound will be instrumental in guiding its development as a potential therapeutic agent, from formulation design to predicting its in vivo performance.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Solubility of Things. (n.d.). Niacin. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Scribd. (n.d.). Experiment 6 | PDF | Solubility | Acid. [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). Nicotinic Acid. [Link]

-

GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Nitrophenyl)nicotinic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 2-(3-Nitrophenyl)nicotinic Acid

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not currently available in the public domain, this document outlines the anticipated molecular and supramolecular characteristics based on analogous compounds. It further details the requisite experimental and computational protocols for its empirical determination, targeting researchers, scientists, and professionals in drug development.

Introduction and Rationale

This compound is a derivative of nicotinic acid (Vitamin B3), a vital human nutrient[1]. The introduction of a nitrophenyl group at the 2-position of the pyridine ring significantly alters the molecule's electronic and steric properties. This modification is of interest in medicinal chemistry and materials science, as it can influence pharmacological activity and solid-state packing. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability. This guide provides a roadmap for the complete structural elucidation of this compound.

Synthesis and Crystallization

The synthesis of this compound can be approached through established synthetic routes for nicotinic acid derivatives[2]. A common industrial method for producing nicotinic acid involves the oxidation of pyridine derivatives[3]. A plausible laboratory-scale synthesis is outlined below.

Proposed Synthesis Protocol

A likely synthetic route involves a Suzuki or similar cross-coupling reaction, followed by hydrolysis. For instance, coupling 2-chloronicotinic acid with 3-nitrophenylboronic acid in the presence of a palladium catalyst would yield the target compound.

Experimental Protocol: Synthesis

-

To a solution of 2-chloronicotinic acid (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Single Crystal Growth

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a reliable method for obtaining suitable crystals.

Experimental Protocol: Crystallization

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.

-

Harvest well-formed, transparent crystals for analysis.

Spectroscopic and Thermal Characterization

Prior to crystallographic analysis, it is essential to characterize the bulk material to confirm its identity and purity.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present. The spectrum of nicotinic acid shows characteristic peaks for the carboxylic acid -OH stretch, C=O stretch, and aromatic C=C and C-H stretches[4][5].

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |

| 3100-2800 | O-H stretch (Carboxylic Acid) | Broad, Medium |

| 1710-1680 | C=O stretch (Carboxylic Acid) | Strong |

| 1530-1510 | Asymmetric NO₂ stretch | Strong |

| 1350-1330 | Symmetric NO₂ stretch | Strong |

| 1600-1450 | Aromatic C=C stretches | Medium-Strong |

| 1300-1200 | C-O stretch | Medium |

| 900-650 | Aromatic C-H bends | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution. The proton NMR spectrum of nicotinic acid is well-documented[6]. The addition of the 3-nitrophenyl group will introduce additional aromatic signals and shift the existing pyridine proton signals.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~13.0 | br s | Carboxylic Acid proton |

| ~8.8-9.2 | m | Protons on the pyridine and nitrophenyl rings |

| ~8.2-8.5 | m | Protons on the pyridine and nitrophenyl rings |

| ~7.6-7.9 | m | Protons on the pyridine and nitrophenyl rings |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques provide information on the thermal stability, melting point, and decomposition of the compound. For many organic acids, TGA reveals decomposition following melting[3][7]. The thermal behavior of nicotinic acid has been studied, showing sublimation and evaporation processes[8].

Experimental Protocol: Thermal Analysis

-

Place 5-10 mg of the sample in an aluminum or platinum pan.

-

Heat the sample from room temperature to a suitable final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystal[9].

Data Collection and Structure Solution Workflow

Caption: Potential hydrogen bonding motifs.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to complement the experimental data.

Computational Protocol:

-

Optimize the geometry of the this compound molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Calculate the vibrational frequencies and compare them with the experimental FT-IR spectrum.

-

Predict the ¹H and ¹³C NMR chemical shifts and compare with experimental values.

-

Perform a Hirshfeld surface analysis on the experimental crystal structure to quantify intermolecular contacts.[10][11]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure analysis of this compound. The outlined protocols for synthesis, crystallization, spectroscopic and thermal characterization, single-crystal X-ray diffraction, and computational modeling provide a robust framework for researchers to fully elucidate and understand the solid-state properties of this compound. The predicted structural features, based on analogous molecules, suggest a rich supramolecular chemistry dominated by hydrogen bonding, which will be key to understanding its material properties.

References

-

de Souza, M. V. N., Vasconcelos, T. R. A., Wardell, S. M. S. V., Wardell, J. L., Low, J. N., & Glidewell, C. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204–o208. [Link]

-

2a biotech. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Lynch, D. E., & McClenaghan, I. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics, 194(2), 147–153. [Link]

-

Chylinska, M., & Sawicka, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4383. [Link]

-

Jetir. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved January 17, 2026, from [Link]

-

El-Hiti, G. A., Al-Kahtani, A. A., & Smith, K. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o877. [Link]

-

TA Instruments. (n.d.). THERMAL ANALYSIS. Retrieved January 17, 2026, from [Link]

-

Shah Bakhtiar, M. R., et al. (2009). 3-Nitrophenyl pyrimidin-2-yl ether. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o704. [Link]

-

Hall, B. D., et al. (2021). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 6(1), x201416. [Link]

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

-

de Souza, M. V. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C, 61(4), o204-o208. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link].

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved January 17, 2026, from [Link]

-

Kumar, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1673. [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved January 17, 2026, from [Link]

-

Belyakova, S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. [Link]

-

Zhang, Y. (2025). Single Crystal Diffraction. Preprints.org. [Link]

-

Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. Retrieved January 17, 2026, from [Link]

-

Cichoń, E., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]

-

de la Cruz-Martínez, F., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1742. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A TG–DTA study of the sublimation of nicotinic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 4. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Potential Applications of 2-Aryl-Nicotinic Acid Derivatives: A Case Study of 2-(3-Nitrophenyl)nicotinic Acid

Abstract

Nicotinic acid, a form of vitamin B3, has a long-established role in cellular metabolism and as a therapeutic agent for dyslipidemia.[1][2][3] The derivatization of the nicotinic acid scaffold has opened new avenues for drug discovery, yielding compounds with a wide range of pharmacological activities. This guide focuses on the 2-aryl substituted class of nicotinic acid derivatives, which have shown promise as potent anti-inflammatory and analgesic agents.[4][5] We provide a comprehensive overview of the rationale behind the development of these compounds, a detailed, field-proven protocol for the synthesis of a representative molecule, 2-(3-Nitrophenyl)nicotinic acid, and a discussion of its potential therapeutic mechanisms and applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin, was first synthesized in 1867 through the oxidation of nicotine.[6] Its biological significance as a vitamin (Vitamin B3) and a "pellagra-preventive factor" was elucidated by Conrad Elvehjem in 1937.[7] In living organisms, it is converted into nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular redox reactions essential for energy metabolism.[2][8][9]

Beyond its nutritional role, pharmacologic doses of nicotinic acid have been used for over 50 years as a broad-spectrum lipid-modifying drug.[10] It effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][11] This therapeutic effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A, which leads to a decrease in free fatty acid mobilization from adipose tissue.[12]

Despite its efficacy, the clinical use of nicotinic acid is often limited by side effects, most notably cutaneous flushing.[1][12] This has spurred extensive research into the synthesis of novel nicotinic acid derivatives that retain therapeutic benefits while exhibiting improved side-effect profiles and novel pharmacological activities.[13] Among these, 2-aryl nicotinic acid derivatives have emerged as a particularly promising class, demonstrating significant potential as anti-inflammatory and analgesic agents.[4][5]

The Rise of 2-Aryl Nicotinic Acid Derivatives as Anti-Inflammatory Agents

Recent research has demonstrated that substituting an aryl group at the 2-position of the nicotinic acid ring can yield compounds with potent anti-inflammatory properties.[4] Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, in some cases comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and mefenamic acid.[5][14]

The proposed mechanism for these derivatives involves the inhibition of key inflammatory mediators. The most active compounds have been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stimulated macrophage cell lines.[14] This suggests a multi-faceted approach to dampening the inflammatory response.

The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of these novel derivatives.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed to be a self-validating system. Each parameter is chosen to maximize yield and purity while ensuring safety and reproducibility.

-

Materials & Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

3-Nitrophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Argon gas supply

-

Standard reflux apparatus with magnetic stirring

-

-

Procedure:

-

Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add 2-chloronicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: An inert atmosphere (argon) is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic cycle and halt the reaction.

-

-

Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

Insight: Pre-dissolving the catalyst components ensures homogenous distribution in the reaction mixture. The PPh₃ ligand stabilizes the Pd(0) active species formed in situ.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to the main reaction flask in a 4:1 ratio (e.g., 80 mL dioxane, 20 mL water). The mixture should be a suspension.

-

Degassing: Bubble argon gas through the stirred suspension for 15-20 minutes.

-

Trustworthiness: This step is crucial for removing dissolved oxygen, which can interfere with the catalyst. A self-validating system demands rigorous removal of atmospheric contaminants.

-

-

Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.

-

Reflux: Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, with a few drops of acetic acid. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and acidify with 2M HCl until the pH is approximately 2-3. The product will precipitate out of the aqueous layer.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

-

Physicochemical and Pharmacological Profile

The introduction of the 3-nitrophenyl group significantly alters the properties of the parent nicotinic acid molecule.

Predicted Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Weight | 244.20 g/mol | Influences solubility and membrane permeability. |

| LogP | ~2.5 - 3.0 | Indicates increased lipophilicity compared to nicotinic acid, potentially enhancing cell membrane penetration. |

| pKa | ~3.5 - 4.5 | The carboxylic acid group remains the primary acidic site, crucial for salt formation and solubility. |

| Polar Surface Area | ~95 Ų | The nitro and carboxylic acid groups contribute to polarity, influencing interactions with biological targets. |

Anticipated Pharmacological Activity

Based on the activity of related 2-aryl nicotinic acid derivatives, this compound is hypothesized to act as a potent anti-inflammatory agent. [13][14]Its primary mechanism is likely the modulation of the inflammatory cascade within immune cells like macrophages.

The signaling pathway potentially inhibited by this class of compounds is outlined below:

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Future Directions and Applications

The development of this compound and its analogs represents a promising frontier in anti-inflammatory drug discovery. Future research should focus on:

-

In-depth Biological Evaluation: Confirming the inhibitory effects on TNF-α, IL-6, iNOS, and COX-2 through in vitro and in vivo models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied substituents on the phenyl ring to optimize potency and reduce potential toxicity.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability as drug candidates.

-

Therapeutic Potential: Exploring applications in chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions. [1]

Conclusion

While the parent molecule, nicotinic acid, continues to be a valuable therapeutic and nutritional compound, the exploration of its derivatives is unlocking new pharmacological potential. The 2-aryl nicotinic acids, exemplified here by the synthesis of this compound, offer a promising scaffold for the development of novel anti-inflammatory agents. The detailed synthetic and evaluative frameworks provided in this guide are intended to empower researchers to build upon this foundation, driving the discovery of next-generation therapeutics.

References

-

Niacin History. News-Medical.Net. [Link]

- Nicotinic acid production.

-

Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based Catalysts. MDPI. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

-